UDP-GalNAc (disodium)

Description

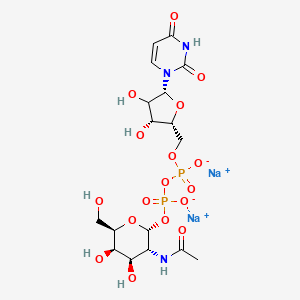

Uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical molecule in the field of glycobiology. It is an activated sugar nucleotide that serves as a fundamental building block in the synthesis of complex carbohydrates, known as glycans, which are attached to proteins and lipids. The disodium (B8443419) salt form of UDP-GalNAc is commonly used in research due to its stability and solubility.

Structure

2D Structure

Properties

Molecular Formula |

C17H25N3Na2O17P2 |

|---|---|

Molecular Weight |

651.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12+,13-,14?,15-,16-;;/m1../s1 |

InChI Key |

HXWKMJZFIJNGES-GIGGDGPWSA-L |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Udp Galnac

De Novo Synthesis of UDP-GalNAc

The de novo synthesis of UDP-GalNAc is intricately linked to the hexosamine biosynthetic pathway (HBP), which primarily produces UDP-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgmdpi.com UDP-GalNAc is then synthesized from UDP-GlcNAc through a specific enzymatic reaction. plos.orgpnas.org

Precursor Substrates and Initial Steps

The journey to UDP-GalNAc begins with common cellular metabolites. The hexosamine biosynthetic pathway utilizes glucose, glutamine, acetyl-CoA, and uridine (B1682114) triphosphate (UTP) as its primary substrates to generate UDP-GlcNAc. frontiersin.orgflybase.org The initial and rate-limiting step of this pathway is the conversion of fructose-6-phosphate, a glycolytic intermediate, and glutamine to glucosamine-6-phosphate (GlcN-6-P). mdpi.combiorxiv.org This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). frontiersin.orgbiorxiv.org

Following its formation, GlcN-6-P undergoes a series of enzymatic transformations. In the subsequent step, glucosamine-phosphate N-acetyltransferase (GNA1) acetylates GlcN-6-P to form N-acetylglucosamine-6-phosphate (GlcNAc-6P), using acetyl-CoA as the acetyl donor. biorxiv.org GlcNAc-6P is then isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1P) by the enzyme GlcNAc phosphomutase (PGM3). biorxiv.org Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) utilizes UTP to convert GlcNAc-1P into UDP-GlcNAc, the direct precursor for UDP-GalNAc. biorxiv.org

Enzymatic Conversion from UDP-GlcNAc by UDP-GlcNAc 4-Epimerase (GNE/GALE)

The final step in the de novo synthesis of UDP-GalNAc is the epimerization of UDP-GlcNAc. This reaction is catalyzed by the enzyme UDP-galactose 4-epimerase, also known as GALE. plos.orgwikipedia.org GALE is a bifunctional enzyme that can interconvert UDP-glucose to UDP-galactose and, importantly, UDP-GlcNAc to UDP-GalNAc. wikipedia.orggenecards.org This conversion involves the inversion of the stereochemistry at the 4'-hydroxyl group of the sugar moiety. wikipedia.org The human and some bacterial forms of GALE are capable of this dual activity, whereas the E. coli counterpart primarily acts on UDP-galactose. wikipedia.orgrcsb.org The ability of human GALE to accommodate the acetyl group of UDP-GlcNAc is attributed to a larger sugar-binding pocket in its active site compared to the E. coli enzyme. genecards.org

Salvage Pathways for UDP-GalNAc Synthesis

In addition to de novo synthesis, cells can utilize salvage pathways to generate UDP-GalNAc from pre-existing sugars. plos.org This pathway allows for the recycling of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) obtained from the environment or from the breakdown of glycoconjugates. pnas.orgnih.gov

The salvage pathway for GalNAc involves its phosphorylation by a kinase to form GalNAc-1-phosphate. This is followed by a pyrophosphorylation step, catalyzed by a pyrophosphorylase, which converts GalNAc-1-phosphate to UDP-GalNAc. researchgate.netnih.gov Notably, some enzymes in the salvage pathway exhibit promiscuity. For instance, N-acetylhexosamine kinase (NahK) and the bifunctional enzyme GlmU/AGX1 can act on both GlcNAc and GalNAc, contributing to the pools of both UDP-GlcNAc and UDP-GalNAc. researchgate.net

Direct Biosynthetic Pathway from Glucosamine-6-Phosphate

Research has uncovered a direct biosynthetic pathway for UDP-GalNAc that bypasses the typical route through UDP-GlcNAc in some organisms. researchgate.netasm.org In the thermophilic crenarchaeon Sulfolobus tokodaii, a novel isomerase has been identified that directly converts glucosamine-6-phosphate (GlcN-6-P) to galactosamine-6-phosphate (GalN-6-P). researchgate.netasm.org This discovery points to the existence of alternative strategies for UDP-GalNAc synthesis in different domains of life. This direct pathway, along with the conversion pathways from UDP-GlcNAc, highlights the metabolic diversity in the production of this crucial nucleotide sugar. asm.orgnih.gov

Regulation of UDP-GalNAc Biosynthesis

The production of UDP-GalNAc is a tightly regulated process to meet cellular demands while avoiding wasteful overproduction. This regulation occurs at multiple levels, including the control of enzyme expression.

Transcriptional and Translational Control of Biosynthetic Enzymes

The expression of the enzymes involved in UDP-GalNAc biosynthesis is subject to transcriptional and translational control. frontiersin.org Studies in Giardia intestinalis have shown that during encystment, a process requiring significant production of a GalNAc-containing polysaccharide, the mRNA and protein levels of all the enzymes in the UDP-GalNAc synthesis pathway are upregulated. nih.gov This includes glucosamine (B1671600) 6-phosphate N-acetyltransferase (GNA), phosphoacetylglucosamine mutase (AGM), UDP-N-acetylglucosamine pyrophosphorylase (UAP), and UDP-N-acetylglucosamine 4-epimerase (UAE). nih.gov Nuclear run-on assays confirmed that the genes encoding these enzymes are induced at the transcriptional level. nih.gov

In plants, the expression of UDP-D-glucose 4-epimerase genes is also transcriptionally regulated, which affects the availability of key enzymes for nucleotide sugar interconversions. portlandpress.com Furthermore, in C. elegans, the synthesis of UDP-GlcNAc, the precursor to UDP-GalNAc, is controlled through the translational repression of key enzymes like glutamine synthetase-5 (GLN-5) and glucosamine 6-phosphate N-acetyltransferase-2 (GNA-2). researchgate.net This intricate regulation at the level of gene expression ensures that the biosynthesis of UDP-GalNAc is coordinated with the cellular needs for glycosylation. frontiersin.org

Allosteric Regulation and Feedback Mechanisms

Interestingly, studies have shown that while UDP-GlcNAc acts as a feedback inhibitor of GFAT, UDP-GalNAc does not appear to exert the same inhibitory effect. researchgate.net This differential regulation suggests a sophisticated mechanism for balancing the pools of these two essential nucleotide sugars.

Furthermore, the activity of some enzymes involved in UDP-sugar biosynthesis is regulated by allosteric activators. For instance, certain bacterial UDP-GlcNAc 2-epimerases, which are involved in the synthesis of UDP-ManNAc from UDP-GlcNAc, are allosterically activated by their substrate, UDP-GlcNAc. nih.gov While this is a different pathway, it illustrates the principle of allosteric regulation in nucleotide sugar metabolism. The bifunctional human enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) is feedback inhibited by CMP-sialic acid, a downstream product of the sialic acid biosynthesis pathway. nih.gov

The table below summarizes key enzymes involved in UDP-GalNAc metabolism and their known regulatory mechanisms.

| Enzyme | Full Name | Regulatory Mechanism | Effector Molecule | Effect |

| GFAT-1 | Glutamine:fructose-6-phosphate amidotransferase 1 | Feedback Inhibition | UDP-GlcNAc | Inhibition |

| GNE | UDP-GlcNAc 2-epimerase/ManNAc kinase | Feedback Inhibition | CMP-Neu5Ac | Inhibition |

| Bacterial UDP-GlcNAc 2-epimerase | UDP-N-acetylglucosamine 2-epimerase | Allosteric Activation | UDP-GlcNAc | Activation |

Catabolism and Turnover of UDP-GalNAc

The cellular pool of UDP-GalNAc is maintained through a dynamic balance of synthesis and catabolism. The primary mechanism for the turnover of UDP-GalNAc is its utilization as a substrate by various glycosyltransferases. Specifically, UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferases (ppGaNTases) catalyze the transfer of GalNAc from UDP-GalNAc to serine and threonine residues on proteins, initiating mucin-type O-glycosylation. wikipedia.orgresearchgate.net This process is a major consumer of the cellular UDP-GalNAc pool.

The reversible nature of the GALE-catalyzed epimerization of UDP-GalNAc to UDP-GlcNAc also contributes to its turnover. plos.orgresearchgate.net This interconversion allows the cell to dynamically adjust the relative levels of these two nucleotide sugars based on metabolic needs.

Furthermore, the introduction of sugar analogs can impact the turnover of UDP-GalNAc. For example, treatment of cells with certain N-acetylgalactosamine analogs can lead to their conversion to the corresponding UDP-sugar analog. nih.gov This can result in a significant reduction of the cellular UDP-GalNAc and UDP-GlcNAc pools, likely through competition for the same enzymatic machinery and potential feedback inhibition mechanisms. nih.govacs.org This depletion of the natural nucleotide sugar pools can, in turn, inhibit the biosynthesis of glycans. nih.gov

Research has also explored the enzymatic synthesis of UDP-GalNAc on a larger scale, which provides insights into its stability and turnover under specific conditions. nih.govresearchgate.net These studies have demonstrated the feasibility of producing multi-gram quantities of UDP-GalNAc using enzyme cascades, highlighting the efficiency of the enzymes involved in its synthesis and turnover. nih.govresearchgate.net

Subcellular Localization of UDP-GalNAc Metabolism

The enzymes and transporters involved in UDP-GalNAc metabolism are strategically localized within different subcellular compartments to ensure efficient synthesis and utilization of this crucial nucleotide sugar.

The biosynthesis of UDP-GlcNAc, the precursor for UDP-GalNAc, primarily occurs in the cytosol. frontiersin.orgoup.com The enzymes of the hexosamine biosynthesis pathway are located in this compartment. frontiersin.org The subsequent epimerization of UDP-GlcNAc to UDP-GalNAc, catalyzed by GALE, is also thought to predominantly occur in the cytoplasm.

Once synthesized, UDP-GalNAc must be transported into the lumen of the Golgi apparatus, which is the primary site for most glycosylation reactions. oup.comnih.gov This transport across the Golgi membrane is mediated by specific nucleotide sugar transporters (NSTs). oup.comresearchgate.net These transporters function as antiporters, exchanging cytosolic UDP-GalNAc for luminal UMP (uridine monophosphate). oup.com

Within the Golgi apparatus, UDP-GalNAc serves as the donor substrate for polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), the enzymes that initiate mucin-type O-glycosylation. nih.gov Studies have shown that these enzymes are type II membrane proteins that reside in the Golgi lumen. nih.gov Immunoelectron microscopy has localized the initial step of O-glycosylation, the transfer of GalNAc to proteins, to the cis-Golgi compartment. nih.gov

The table below outlines the subcellular localization of key processes in UDP-GalNAc metabolism.

| Metabolic Process | Subcellular Location | Key Enzymes/Transporters |

| UDP-GlcNAc Biosynthesis | Cytosol | Enzymes of the hexosamine biosynthesis pathway |

| Epimerization to UDP-GalNAc | Cytosol | UDP-galactose-4-epimerase (GALE) |

| Transport into Golgi | Golgi Membrane | Nucleotide Sugar Transporters (NSTs) |

| O-Glycosylation | Golgi Apparatus (primarily cis-Golgi) | Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) |

Enzymology of Udp Galnac Utilization: Glycosyltransferases

UDP-GalNAc:Polypeptide N-Acetylgalactosaminyltransferases (GalNAc-Ts/ppGaNTases)

The initiation of mucin-type O-linked glycosylation, one of the most abundant forms of post-translational modification in higher eukaryotes, is orchestrated by the UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) family of enzymes (EC 2.4.1.41). acs.orgoup.commdpi.com These enzymes catalyze the transfer of GalNAc from the donor substrate, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on target proteins, forming an alpha anomeric linkage (GalNAcα1-O-Ser/Thr). oup.comaginganddisease.org This initial step, resulting in the formation of the Tn antigen, is pivotal as it dictates the specific sites of O-glycosylation on a protein. aginganddisease.org

GalNAc-Ts are classified as retaining glycosyltransferases and belong to family 27 of nucleotide-diphospho-sugar transferases based on sequence similarities. acs.orgoup.com The complexity of this enzyme family, with 20 known isoforms in humans, underscores their importance in generating the vast diversity of the O-glycoproteome. mdpi.comnih.govnih.gov These enzymes are typically type II transmembrane proteins located in the Golgi apparatus, where they modify a significant portion of proteins passing through the secretory pathway. acs.orgaginganddisease.orgnih.gov The regulation of their activity and cellular location has significant implications in various biological processes and diseases. acs.org

Isoform Diversity and Substrate Specificity of GalNAc-Ts

The human genome encodes 20 distinct GalNAc-T isoforms, which exhibit differential expression patterns across various cells and tissues. nih.govnih.govnih.gov This isoform diversity allows cells to generate unique O-glycoproteomes. nih.gov While the isoforms share a common catalytic function, they possess different, though often overlapping, substrate specificities. embopress.orgembopress.org This specificity is a key factor in determining which proteins are glycosylated and at which specific serine or threonine sites. nih.govembopress.org

The substrate preferences of GalNAc-T isoforms can be broadly categorized, allowing for their classification as:

Peptide-preferring isoforms : These enzymes, such as GalNAc-T1 and GalNAc-T2, can efficiently glycosylate "naked" or unglycosylated peptide sequences. nih.gov

(Glyco)peptide-preferring isoforms : GalNAc-T4 is an example of an isoform that can act on both unglycosylated peptides and glycopeptides that already contain a GalNAc moiety. nih.gov

Strict glycopeptide-preferring isoforms : Isoforms like GalNAc-T7 and GalNAc-T10 show a strong preference for substrates that are already glycosylated, a process essential for creating dense clusters of O-glycans typical of mucins. nih.gov

The substrate specificity is influenced by both the peptide sequence surrounding the acceptor site and the presence of prior glycosylation. oup.com The coordinated action of multiple GalNAc-T isoforms, acting in a hierarchical manner, ensures the proper glycosylation of target proteins. acs.orgoup.com For instance, the initial glycosylation by a peptide-preferring isoform can create a substrate for a glycopeptide-preferring isoform, leading to processive glycosylation. nih.gov Studies using isogenic cell lines with specific GalNAc-T knockouts have demonstrated that while there is significant functional redundancy, each isoform also has non-redundant functions, modifying distinct subsets of the O-glycoproteome. embopress.orgembopress.org

| GalNAc-T Isoform | General Substrate Preference | Key Characteristics | Reference |

|---|---|---|---|

| GalNAc-T1 | Peptide-preferring | One of the most ubiquitously expressed isoforms; initiates glycosylation on naked peptides. | nih.govnih.gov |

| GalNAc-T2 | Peptide-preferring | Initiates glycosylation on naked peptides; shows preference for Proline at positions -1 and +3 relative to the glycosylation site. | embopress.orgnih.gov |

| GalNAc-T3 | (Glyco)peptide-preferring | Expression is highly regulated, found mainly in the pancreas and testis. Can tolerate charged residues near the glycosylation site. | mdpi.comembopress.org |

| GalNAc-T4 | (Glyco)peptide-preferring | Exhibits both short-range and long-range prior glycosylation specificity, governed by its catalytic and lectin domains, respectively. | acs.orgnih.gov |

| GalNAc-T7 | Strict glycopeptide-preferring | Requires a pre-existing GalNAc on the substrate for efficient activity. | nih.gov |

| GalNAc-T10 | Strict glycopeptide-preferring | Shows a strong preference for glycosylated substrates, contributing to dense O-glycan clustering. | nih.gov |

| GalNAc-T13 | Peptide-preferring | Closely related to GalNAc-T1 with high sequence identity. | nih.gov |

| GalNAc-T16 | Peptide-preferring | Transfers GalNAc to a wide range of peptide substrates; highly expressed in the heart. | mdpi.com |

Catalytic Mechanisms of GalNAc-Ts

The catalytic process of GalNAc-Ts involves a complex interplay of structural elements and conserved amino acid residues to ensure the efficient and specific transfer of GalNAc from UDP-GalNAc to the acceptor protein.

Front-Side Attack Mechanism

Structural and mechanistic studies have revealed that GalNAc-transferases follow a retaining mechanism for catalysis. acs.org Metadynamics calculations based on trapped reaction intermediates indicate that these enzymes utilize a front-face, SNi-type (substitution nucleophilic internal) reaction mechanism. nih.govresearchgate.net In this mechanism, the nucleophilic attack by the hydroxyl group of the serine or threonine residue on the anomeric carbon of the donor sugar occurs from the same face as the departing UDP leaving group. nih.gov This process results in a retention of the anomeric configuration (α-linkage) in the final product. oup.com

Role of Conserved Residues in Catalysis

The catalytic domain of GalNAc-Ts contains several conserved motifs and residues that are essential for catalysis. A divalent cation, typically Manganese (Mn²⁺), is required for activity. researchgate.net The coordination of this metal ion is facilitated by a conserved DxH motif (or a similar sequence) and an additional histidine residue. researchgate.net The catalytic domain also features a "Gal/GalNAc transferase motif" (or GALNT motif) which is involved in binding the UDP-GalNAc donor substrate. aginganddisease.orgmerckmillipore.com Furthermore, a flexible loop within the catalytic domain plays a crucial role in the catalytic cycle. This loop can adopt an "open" conformation, corresponding to an inactive state, or a "closed" conformation, which represents the active state of the enzyme. researchgate.net The transition to the active, closed state is part of an induced-fit mechanism that is dependent on the binding of UDP-GalNAc. unizar.es

Substrate-Enzyme and Substrate-Substrate Interactions

The binding of both the donor (UDP-GalNAc) and acceptor (peptide) substrates involves specific interactions that contribute to the enzyme's specificity and catalytic efficiency. The binding of UDP-GalNAc induces a conformational change in the enzyme, particularly in the flexible catalytic loop, shifting it to a closed, active state, which is a prerequisite for peptide binding. researchgate.netunizar.es

The interactions with the peptide substrate can vary between isoforms. For example, in GalNAc-T2, binding to the MUC5AC peptide substrate is dominated by hydrophobic interactions. In contrast, GalNAc-T4 utilizes a greater number of hydrogen bonds for interaction with its glycopeptide substrate. researchgate.net

For glycopeptide-preferring isoforms, interactions with the pre-existing GalNAc moiety on the substrate are critical. These interactions can occur in two distinct ways:

Short-range interactions : The catalytic domain itself can possess a GalNAc-binding site that recognizes a GalNAc residue immediately adjacent to the acceptor site. This has been structurally demonstrated for GalNAc-T4. acs.org

Long-range interactions : The C-terminal lectin domain specifically recognizes GalNAc residues on the substrate, which can be located at a distance from the active site. This interaction helps to position the substrate correctly for glycosylation at a remote site. acs.orgresearchgate.net The GalNAc moiety is primarily recognized through hydrogen bonds and CH-π interactions by conserved residues within the lectin domain. researchgate.net

Structural Biology of GalNAc-Ts

The majority of the protein, including the functional domains, resides within the Golgi lumen. This luminal portion consists of:

A Catalytic Domain : This domain adopts a GT-A fold and is responsible for binding the UDP-GalNAc donor and the acceptor peptide. acs.org It contains the active site, the metal-coordinating DxH motif, and the flexible loop that is critical for catalysis. researchgate.net

A Lectin Domain : Located at the C-terminus, this domain has a β-trefoil fold, similar to ricin-like lectins. acs.orgnih.gov It functions to recognize and bind GalNAc residues on glycopeptide substrates, thereby modulating the enzyme's activity and specificity. nih.govnih.gov

A Flexible Linker : The catalytic and lectin domains are connected by a flexible linker region. The movement and flexibility of this linker are thought to be important for the enzyme's dynamic conformational landscape and for positioning the lectin domain relative to the catalytic domain to accommodate different substrates. acs.orgnih.gov

The combination of these structural features, particularly the interplay between the catalytic and lectin domains, allows the GalNAc-T family of enzymes to achieve their diverse and specific roles in the complex process of O-glycosylation. nih.gov

| Structural Feature | Description | Primary Function | Reference |

|---|---|---|---|

| Topology | Type II transmembrane protein with a short N-terminal cytoplasmic tail. | Anchors the enzyme in the Golgi membrane and orients the functional domains into the Golgi lumen. | acs.orgaginganddisease.orgmerckmillipore.com |

| Catalytic Domain | Adopts a GT-A fold. Contains a flexible loop and conserved motifs (e.g., DxH). | Binds UDP-GalNAc and acceptor peptide; catalyzes the GalNAc transfer reaction. | acs.orgresearchgate.net |

| Lectin Domain | C-terminal domain with a β-trefoil fold. | Recognizes and binds existing GalNAc moieties on glycopeptide substrates, influencing specificity. | acs.orgnih.gov |

| Flexible Linker | Connects the catalytic and lectin domains. | Allows for dynamic movement and positioning of the two domains relative to each other. | acs.orgnih.gov |

| Metal Ion Cofactor | Requires Mn²⁺ for activity. | Coordinated by a DxH motif; essential for the catalytic reaction. | researchgate.net |

Other UDP-GalNAc Utilizing Glycosyltransferases (UGTs)

Beyond the well-studied ppGalNAc-Ts, other glycosyltransferases utilize UDP-GalNAc as a donor substrate to synthesize a diverse array of glycoconjugates, including glycosphingolipids and glycosaminoglycans. biolog.de

Involvement in Glycosphingolipid Synthesis

Glycosphingolipids (GSLs) are integral components of cell membranes involved in various cellular processes. The synthesis of complex GSLs, or gangliosides, involves the stepwise addition of sugars by specific glycosyltransferases. UDP-GalNAc is a key donor for several of these enzymes.

β-1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1): Also known as GM2/GD2 synthase, B4GALNT1 is a critical enzyme in the ganglioside synthetic pathway. cam.ac.ukbiorxiv.org It transfers a GalNAc residue from UDP-GalNAc to precursors like GM3 and GD3 to synthesize the complex gangliosides GM2 and GD2, respectively. biorxiv.orgoup.com These products are essential precursors for the major gangliosides found in the brain. biorxiv.org Loss-of-function mutations in the B4GALNT1 gene disrupt this pathway and are associated with hereditary spastic paraplegia 26 (HSP26). biorxiv.orgoup.com

β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1): This enzyme, also called globoside (B1172493) synthase, is crucial for the biosynthesis of globosides. maayanlab.cloud It transfers a GalNAc moiety to globotriaosylceramide (Gb3) to form globoside (Gb4), which is also known as the P antigen of the P1PK blood group system. mdpi.commdpi.commaayanlab.cloud

Involvement in Glycosaminoglycan Synthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and cell surfaces. The synthesis of certain GAGs, particularly chondroitin (B13769445) sulfate (B86663), requires UDP-GalNAc. almerja.com

Chondroitin Synthase (CS): Chondroitin sulfate is a polymer of repeating disaccharide units of glucuronic acid (GlcUA) and N-acetylgalactosamine (GalNAc). The elongation of the chondroitin polymer is carried out by chondroitin synthases, which exhibit dual enzymatic activity. uniprot.orguniprot.org These enzymes transfer both GalNAc from UDP-GalNAc and GlcUA from UDP-GlcUA to the non-reducing end of the growing chain. hmdb.cauniprot.org There are multiple isoforms of chondroitin synthase, such as CHSY1 and CHSY3, that catalyze these reactions. uniprot.orguniprot.org The bacterial chondroitin synthase from Pasteurella multocida (pmCS) is a single polypeptide responsible for the copolymerization of both sugars. google.com

Less Characterized Roles in Glycoprotein (B1211001) Biosynthesis

UDP-GalNAc is also utilized by other, less extensively characterized glycosyltransferases in the biosynthesis of specific glycan structures on proteins. One such example is the synthesis of the LacdiNAc (GalNAc(β1-4)GlcNAc) structure. This motif is an alternative to the common LacNAc (Gal(β1-4)GlcNAc) sequence and is found on glycoconjugates in both vertebrates and invertebrates. The enzyme responsible, a β1,4-N-acetylgalactosaminyltransferase, uses UDP-GalNAc as the donor to transfer GalNAc to a terminal β-linked GlcNAc residue on N- and O-glycans. bidmc.org A gene encoding such an enzyme has been identified and characterized from Caenorhabditis elegans. bidmc.org

Transporters of UDP-GalNAc

The synthesis of glycans occurs within the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. Since the donor substrate UDP-GalNAc is synthesized in the cytosol, specific transporter proteins are required to move it across the organelle membranes to where the glycosyltransferases reside. These transporters belong to the Solute Carrier Family 35 (SLC35).

SLC35D1: This protein, located in the ER membrane, functions as an antiporter that transports multiple UDP-sugars. hmdb.cauniprot.org It has been characterized as a dual-specificity transporter for UDP-glucuronic acid (UDP-GlcA) and UDP-GalNAc. reactome.orguniprot.orgnovusbio.com By transporting these substrates from the cytoplasm into the ER lumen, SLC35D1 plays an essential role in processes such as chondroitin sulfate biosynthesis. hmdb.cauniprot.orgnovusbio.com

Other Potential Transporters: The human UDP-Galactose Transporter (hUGT), also known as SLC35A2, is primarily responsible for transporting UDP-galactose into the Golgi. However, studies have shown that it can also transport UDP-GalNAc. reactome.orgnih.gov Another member, SLC35A3, is known as a UDP-GlcNAc transporter, but its potential role in transporting other UDP-sugars continues to be investigated. uniprot.orguniprot.orgreactome.org SLC35D1 has also been shown to transport UDP-GlcNAc in addition to UDP-GlcA and UDP-GalNAc, suggesting it acts as a more general UDP-sugar transporter in the ER. oup.com

Table 3: UDP-GalNAc Utilizing Enzymes and Transporters

| Category | Enzyme/Transporter | Substrate(s) | Product/Function | Location | Reference |

|---|---|---|---|---|---|

| Glycoprotein Synthesis | ppGalNAc-Ts | UDP-GalNAc, Polypeptide | Mucin-type O-glycans (GalNAcα1-O-Ser/Thr) | Golgi Apparatus | reactome.orgoup.com |

| Glycosphingolipid Synthesis | B4GALNT1 (GM2/GD2 Synthase) | UDP-GalNAc, GM3/GD3 | GM2/GD2 gangliosides | Golgi Apparatus | biorxiv.orgbiorxiv.org |

| B3GALNT1 (Globoside Synthase) | UDP-GalNAc, Gb3 | Globoside (Gb4) | Golgi Apparatus | mdpi.commaayanlab.cloud | |

| Glycosaminoglycan Synthesis | Chondroitin Synthase (e.g., CHSY1) | UDP-GalNAc, UDP-GlcUA | Chondroitin sulfate polymer | Golgi Apparatus | hmdb.cauniprot.org |

| Transporters | SLC35D1 | UDP-GalNAc, UDP-GlcUA, UDP-GlcNAc | Transports UDP-sugars into the ER | ER Membrane | oup.comuniprot.org |

| SLC35A2 (hUGT) | UDP-Gal, UDP-GalNAc | Transports UDP-sugars into the Golgi | Golgi Membrane | reactome.orgnih.gov |

Nucleotide Sugar Transporter (NST) Family

The transport of nucleotide sugars, including UDP-GalNAc, from the cytosol into the lumen of the Golgi apparatus and endoplasmic reticulum (ER) is managed by a family of multi-spanning membrane proteins known as Nucleotide Sugar Transporters (NSTs). scielo.brscielo.br These transporters are essential components of the glycosylation pathway, ensuring that glycosyltransferases located in the Golgi and ER have access to their required substrates. newsteadgroup.org In humans, NSTs are classified as members of the Solute Carrier 35 (SLC35) family. newsteadgroup.orgelifesciences.org

NSTs are found in all eukaryotes and are responsible for the translocation of a diverse range of nucleotide sugars. scielo.brnewsteadgroup.org The SLC35 family is divided into seven subfamilies (A-G), with members demonstrating specificity for different nucleotide sugars. nih.govresearchgate.net For instance, the SLC35A subfamily includes transporters for CMP-sialic acid, UDP-galactose (UDP-Gal), and UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.com While some NSTs are highly specific for a single substrate, others can transport multiple types of nucleotide sugars, typically those sharing the same nucleotide component (e.g., UDP-sugars). scielo.brmdpi.com For example, a transporter in the fruit fly has been identified that can move UDP-Xylose, UDP-GlcNAc, and GDP-Fucose. mdpi.com

The function of these transporters is crucial; mutations or alterations in their activity can lead to significant changes in the glycosylation of proteins and lipids, potentially causing developmental or immune response defects. scielo.brscielo.br The transporter designated SLC35A3 is recognized primarily as a transporter of UDP-GlcNAc. nih.govuniprot.org However, research has also pointed to the existence of multi-specific transporters. For instance, the SLC35A5 protein has been shown to transport three different UDP-sugars: UDP-GlcA, UDP-GlcNAc, and UDP-GalNAc. mdpi.com Similarly, in Arabidopsis thaliana, the REPRESSOR OF CYTOKININ DEFICIENCY 1 (ROCK1) protein, located in the ER, facilitates the transport of both UDP-GlcNAc and UDP-GalNAc. pnas.org

Table 1: Selected Nucleotide Sugar Transporters and Their Substrates

| Transporter (Gene) | Organism | Primary Substrate(s) | Subcellular Location |

| SLC35A1 (CST) | Human | CMP-Sialic Acid | Golgi Apparatus |

| SLC35A2 (UGT) | Human | UDP-Galactose | Golgi Apparatus |

| SLC35A3 | Human, Rat | UDP-N-acetylglucosamine (UDP-GlcNAc) | Golgi Apparatus uniprot.orgreactome.org |

| SLC35A5 | Human | UDP-GlcA, UDP-GlcNAc, UDP-GalNAc | Golgi Apparatus mdpi.com |

| ROCK1 | Arabidopsis thaliana | UDP-GlcNAc, UDP-GalNAc | Endoplasmic Reticulum pnas.org |

| Vrg4 | Yeast | GDP-Mannose | Golgi Apparatus newsteadgroup.orgnih.gov |

Mechanism of Transport into Golgi Apparatus

The transport of nucleotide sugars like UDP-GalNAc into the Golgi lumen is an active process mediated by NSTs functioning as antiporters. elifesciences.orgnih.govannualreviews.org This mechanism involves the strict one-for-one exchange of a nucleotide sugar from the cytosol for the corresponding nucleoside monophosphate (NMP) from the Golgi lumen. elifesciences.organnualreviews.org For UDP-sugars such as UDP-GalNAc, the transporter imports one molecule of the nucleotide sugar into the Golgi lumen while exporting one molecule of Uridine (B1682114) monophosphate (UMP) back into the cytosol. reactome.org This antiport system is typically an electroneutral exchange. nih.govannualreviews.org

The process can be summarized as follows:

Synthesis: UDP-GalNAc is synthesized in the cytosol. scielo.brmdpi.com

Transport: An NST embedded in the Golgi membrane binds to UDP-GalNAc on the cytosolic side. scielo.br

Translocation: The transporter undergoes a conformational change, moving the UDP-GalNAc molecule across the membrane and into the Golgi lumen. elifesciences.org

Substrate Utilization: Inside the lumen, glycosyltransferases, such as polypeptide N-acetylgalactosaminyltransferases (GalNAc-T), transfer the GalNAc moiety to a protein or lipid acceptor, releasing Uridine diphosphate (B83284) (UDP). mdpi.combiologists.com

NMP Generation: A lumenal nucleoside diphosphatase then hydrolyzes UDP into UMP and an inorganic phosphate (B84403). mdpi.comannualreviews.org

Antiport: The same NST (or another) binds to the UMP in the lumen and transports it out to the cytosol in exchange for a new molecule of UDP-GalNAc, completing the cycle. reactome.organnualreviews.org

This tightly regulated process ensures a continuous supply of donor substrates for glycosylation reactions while preventing an accumulation of nucleoside diphosphates within the Golgi. annualreviews.org The entire nucleotide sugar molecule is transported across the membrane in a temperature-dependent and saturable manner, which is characteristic of carrier-mediated transport. annualreviews.org The localization of NSTs within the Golgi is critical and can be influenced by specific motifs in their protein structure, such as C-terminal signals that prevent retention in the ER and ensure correct placement in the Golgi. mdpi.com

Biological Roles and Cellular Processes Mediated by Udp Galnac

O-Glycosylation: Initiation and Elongation of Mucin-Type Glycans

The biosynthesis of mucin-type O-glycans is a sequential process that begins in the Golgi apparatus. oup.com The initiation is catalyzed by a large family of up to 20 homologous polypeptide GalNAc-transferases (GalNAc-Ts). oup.com These enzymes transfer GalNAc from UDP-GalNAc to serine and threonine residues of target proteins, forming the foundational Tn antigen (GalNAcα1-O-Ser/Thr). oup.com

Following the initial attachment of GalNAc, the glycan chain can be extended through the action of various glycosyltransferases. This elongation process leads to the formation of different core structures. For instance, the addition of a galactose residue to the Tn antigen by core 1 β1,3-galactosyltransferase (C1GALT1) generates the T antigen, or core 1 structure. researchgate.net Alternatively, other enzymes can create core 2, 3, and 4 structures, which can be further elongated and terminated with other sugars like sialic acid and fucose. oup.com The specific core structure and subsequent elongation are dependent on the specific glycosyltransferases present in a given cell type and their competition for the substrate. researchgate.net

| Enzyme Family | Abbreviation | Function | Resulting Structure |

|---|---|---|---|

| Polypeptide N-acetylgalactosaminyltransferases | ppGalNAc-Ts | Transfers GalNAc from UDP-GalNAc to Ser/Thr residues | Tn antigen (GalNAcα1-O-Ser/Thr) |

| Core 1 β1,3-galactosyltransferase | C1GALT1 | Adds galactose to the Tn antigen | Core 1 (T antigen) |

| Core 2 N-acetylglucosaminyltransferase | C2GnT | Adds N-acetylglucosamine to the Core 1 structure | Core 2 |

| Core 3 β1,3-N-acetylglucosaminyltransferase | β3GnT6 | Adds N-acetylglucosamine to the Tn antigen | Core 3 |

The addition of O-glycans, initiated by UDP-GalNAc, significantly influences the folding and stability of proteins. The extensive glycosylation within the repeating domains of mucins forces the protein backbone into an extended, rod-like conformation. nih.gov This structural alteration provides protection from proteolysis and contributes to the unique rheological properties of mucins. nih.gov For example, the extensive glycosylation of mucins ensures a high hydration capacity and promotes resistance to proteolytic degradation and acidic environments, which is crucial for their function as protective barriers on epithelial surfaces. uzh.ch

Research has shown that O-glycosylation can prevent the proteolytic cleavage of certain proteins, thereby regulating their activity. A notable example is the fibroblast growth factor-23 (FGF23), where an O-glycan at a specific threonine residue prevents its inactivation by proteolytic cleavage. uzh.ch The absence of this O-glycan, due to mutations in the responsible GalNAc-transferase, leads to the degradation of FGF23 and results in the inherited disease tumoral calcinosis. uzh.ch

Mucin-type O-glycosylation, initiated by UDP-GalNAc, is also integral to the proper secretion and localization of many proteins. In eukaryotic cells, a significant proportion of secreted and membrane-bound proteins undergo O-linked GalNAc glycosylation. semanticscholar.org Studies in Drosophila have demonstrated that mutations in a specific glycosyltransferase, pgant3, lead to abnormal cell adhesion by disrupting the secretion of an integrin-binding extracellular matrix (ECM) protein. nih.gov This indicates that O-glycosylation is crucial for the secretion of specific ECM components, which in turn influences the cellular microenvironment and cell interactions. nih.gov

Furthermore, the glycosylation of mucin domains on membrane proteins can cause them to extend well above the cell's surface layer, or glycocalyx. uzh.ch This "telescoping" effect facilitates efficient interactions with ligands on other cells. nih.gov Many of these O-glycosylated membrane proteins are expressed on leukocytes and function in adhesion and signaling. uzh.ch

Cell-Cell Recognition and Adhesion

The O-glycans initiated by UDP-GalNAc are critically involved in cell-cell recognition and adhesion. Mucin-type O-glycans are found on many cell surface proteins and are positioned to modulate recognition, adhesion, and communication between cells and their environment. nih.gov These glycans can serve as ligands for selectins, a class of cell adhesion molecules, a role that is well-documented in the immune system. nih.gov

The fucosylated structures on mucins, which are built upon the initial GalNAc core, play a role in both homotypic (between similar cells) and heterotypic (between different cells) cell adhesion. creative-proteomics.com This influences processes such as tissue organization and morphogenesis. creative-proteomics.com The specific patterns of glycans on mucins can affect how epithelial cells interact with each other, contributing to the integrity of tissues. creative-proteomics.com Additionally, glycan-to-glycan binding has been identified as a mechanism for specific cell adhesion in various biological systems. nih.gov

| Protein | Function | Role of O-Glycosylation |

|---|---|---|

| Selectin Ligands (e.g., PSGL-1) | Mediate leukocyte rolling and adhesion to endothelial cells | Forms the necessary carbohydrate structures for selectin binding |

| Integrins | Mediate cell-matrix adhesion | O-glycosylation of associated ECM proteins is required for proper secretion and function |

| Cadherins | Mediate calcium-dependent cell-cell adhesion | O-mannosylation (another type of O-glycosylation) is crucial for cadherin function |

Immune System Modulation

UDP-GalNAc and the subsequent O-glycosylation play a multifaceted role in modulating the immune system. The glycans on the surface of immune cells are involved in a wide array of immunological processes through their interactions with glycan-binding proteins, such as selectins and C-type lectin receptors. creative-proteomics.com

Aberrant O-glycosylation is a common feature of cancer cells, leading to the expression of novel glycopeptide epitopes that can be recognized by the immune system. plos.org These cancer-associated glycans can act as tumor antigens. plos.org For example, the MUC1 protein, which is overexpressed and aberrantly glycosylated in many cancers, presents altered O-glycans that can elicit an immune response. plos.org

Studies using a model system with ovalbumin (OVA)-MUC1 fusion peptides have shown that GalNAc O-glycosylation can influence antigen presentation. plos.org While it promoted the presentation of these peptides by MHC class II molecules and stimulated antibody production and T-cell proliferation, it inhibited their presentation by MHC class I molecules and abolished MUC1-specific CD8+ T-cell responses. plos.org This suggests that the nature of O-glycosylation can differentially modulate the adaptive immune response to an antigen.

The trafficking of immune cells, particularly lymphocytes, is heavily dependent on O-glycans initiated by UDP-GalNAc. The interaction between selectins on endothelial cells and their carbohydrate ligands on leukocytes is a critical step in the process of immune cell extravasation from the bloodstream into tissues. frontiersin.org

The synthesis of these selectin ligands is a highly regulated process involving specific glycosyltransferases. For instance, naive and central memory T cells express L-selectin and home to lymph nodes by binding to ligands on high endothelial venules (HEVs) that display sulfated core 1 O-glycans. frontiersin.org In contrast, effector and some memory T cells synthesize core 2 O-glycans on surface proteins like PSGL-1 and CD43. ohsu.edu This modification transforms these proteins into ligands for P- and E-selectin, which are expressed on activated vascular endothelium, directing these T cells to sites of inflammation in non-lymphoid tissues. frontiersin.org Thus, the differential expression of glycosyltransferases that act downstream of the initial UDP-GalNAc-dependent step dictates the trafficking potential of different T-cell populations. frontiersin.org

Developmental Processes

Uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical precursor molecule for the initiation of mucin-type O-glycosylation, a post-translational modification essential for the proper function of numerous proteins. This process is catalyzed by a large family of enzymes known as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGaNTases). nih.govnih.gov The precise regulation and expression of these enzymes, and thus the availability and utilization of UDP-GalNAc, play a fundamental role in various developmental processes. nih.gov The spatial and temporal expression patterns of ppGaNTase isoforms are diverse and tightly controlled during development, indicating their specific roles in the formation of tissues and organs. nih.govresearchgate.net

Morphogenesis and Tissue Development

The synthesis of O-glycans, initiated by the transfer of GalNAc from UDP-GalNAc to proteins, is integral to morphogenesis and tissue development. nih.gov Glycosylated proteins are deeply involved in modulating cell-cell and cell-matrix interactions, which are the foundational processes for structuring tissues and organs. biorxiv.orgresearchgate.net For instance, mucins, which are heavily O-glycosylated, contribute to the formation of protective mucosal surfaces, a key aspect of tissue development in various organs. oup.com

The importance of this pathway is highlighted by studies in model organisms. In Drosophila melanogaster, at least one ppGaNTase isoform has been shown to be essential for normal development. nih.govoup.com In mice, different ppGaNTase isoforms exhibit unique, tissue-specific expression patterns during embryonic development. nih.govresearchgate.net For example, the expression of several isoforms in mammary tissue changes significantly during pregnancy and lactation, reflecting their role in the gland's morphogenesis and functional development. nih.gov Furthermore, studies on the Xenopus ortholog of a specific transferase, GalNAc-T16, suggest its involvement in early development; inhibiting this enzyme leads to developmental defects in the neural crest, notochord, and spinal cord. nih.gov

| Enzyme Family/Molecule | Role in Development | Model Organism/System |

| ppGaNTases | Initiation of mucin-type O-glycosylation, essential for normal development. nih.govoup.com | Drosophila melanogaster |

| ppGaNTase Isoforms | Exhibit specific spatial and temporal expression patterns during organogenesis. nih.govresearchgate.net | Murine tissues |

| GalNAc-T16 Ortholog | Suppression of transforming growth factor-β signaling; crucial for anterior neural crest, notochord, and spinal cord development. nih.gov | Xenopus |

Cell Differentiation

The process of cell differentiation, where cells specialize to perform specific functions, is also influenced by UDP-GalNAc-dependent glycosylation. The distinct profiles of ppGaNTase isoform expression in different tissues suggest that these enzymes contribute to the unique glycosylation patterns that define specialized cell types. nih.gov For example, colon and sublingual gland tissues in mice show distinctive expression profiles of these enzymes, differing from the more common pattern where isoforms T1 and T2 are predominant. nih.gov This implies a role for specific O-glycosylation patterns in the differentiation and function of intestinal and glandular epithelial cells. nih.govresearchgate.net Studies have noted that defects in human genes associated with the differentiation and function of intestinal epithelial cells are linked to metabolic pathways involving UDP-GalNAc. researchgate.net

Signal Transduction Pathways

UDP-GalNAc is the donor substrate for the initial step in mucin-type O-glycosylation, a modification that profoundly impacts cellular signaling. oup.com By altering the structure and function of cell surface receptors and intracellular proteins, O-glycans act as a "sugar code" that can modulate protein activity and regulate signaling cascades. researchgate.net Membrane-bound mucins and other O-glycosylated proteins are directly involved in signal transduction events, influencing how cells perceive and respond to their environment. nih.gov

Glycosylation-Dependent Receptor Activation

The glycosylation status of membrane receptors is a critical factor in their ability to bind ligands and initiate downstream signals. mdpi.com O-glycans can directly influence receptor conformation, oligomerization, and interaction with signaling partners. researchgate.netmdpi.com This modification can affect the activity of numerous membrane receptors, including those for growth factors and death factors. mdpi.com

The mechanism often involves the interaction of carbohydrate structures on the receptor with galectins, a family of carbohydrate-binding proteins. This binding can create a glycoprotein-galectin lattice on the cell surface that regulates the turnover and clustering of receptors, thereby modulating the intensity and duration of signaling. mdpi.com For example, beta-adrenergic receptors (βARs), a type of G protein-coupled receptor, are subject to O-glycosylation, which can co-regulate their processing and subsequent activation of intracellular signaling pathways upon binding to agonists like adrenaline. researchgate.net

Modulation of Intracellular Signaling Cascades

Beyond receptor activation at the cell surface, UDP-GalNAc-dependent glycosylation plays a role in modulating intracellular signaling cascades. The addition of GalNAc to proteins can alter their stability, localization, and interaction with other signaling molecules, thereby fine-tuning the cellular response.

A clear example of this modulation is the regulation of the NF-κB signaling pathway. Research has shown that a specific transferase, GalNAc-T3, modifies the tumor necrosis factor receptor 1 (TNFR1) with O-glycans. researchgate.net This glycosylation inhibits the downstream NF-κB signaling pathway, which in turn regulates processes like oxidative stress and apoptosis in vascular smooth muscle cells. researchgate.net This demonstrates a direct link between a specific O-glycosylation event initiated by a UDP-GalNAc-utilizing enzyme and the control of a major intracellular signaling cascade. researchgate.net

| Receptor / Pathway | Modulating Enzyme | Effect of O-Glycosylation |

| Tumor Necrosis Factor Receptor 1 (TNFR1) | GalNAc-T3 | Glycosylation of TNFR1 inhibits the downstream NF-κB signaling pathway. researchgate.net |

| Beta-adrenergic receptors (βARs) | GalNAc-T2 | Co-regulates the processing of β1AR, a G protein-coupled receptor, affecting intracellular signaling. researchgate.net |

| Transforming growth factor-β (TGF-β) signaling | GalNAc-T16 Ortholog | Expression correlates with suppression of TGF-β signaling during early development. nih.gov |

Regulation of Udp Galnac Homeostasis and Glycosylation Pathways

Substrate Availability and Its Impact on Glycosylation Flux

The rate, or flux, of O-linked glycosylation is highly dependent on the intracellular availability of UDP-GalNAc. creative-proteomics.com The synthesis of this nucleotide sugar is directly linked to the central carbon metabolism through the hexosamine biosynthetic pathway (HBP). The HBP integrates several fundamental metabolic precursors to produce UDP-N-acetylglucosamine (UDP-GlcNAc), which is the direct precursor of UDP-GalNAc. nih.gov

The key substrates consumed by the HBP to synthesize UDP-GlcNAc are:

Glucose: Provides the carbon backbone for the hexosamine sugar.

Glutamine: Donates an amino group.

Acetyl-CoA: Provides the acetyl group.

Uridine (B1682114) triphosphate (UTP): Activates the sugar molecule for subsequent reactions. nih.gov

UDP-GlcNAc is then converted to its epimer, UDP-GalNAc, by the enzyme UDP-glucose 4-epimerase (GALE). rsc.org Consequently, the availability of these primary metabolites directly influences the cellular pool of UDP-GalNAc and, in turn, the extent and nature of O-glycosylation. creative-proteomics.com Fluctuations in the levels of these precursors due to changes in nutritional status or metabolic state can significantly impact the glycosylation patterns of proteins. creative-proteomics.comrsc.org For instance, competition for shared sugar donors between different glycosylation pathways, such as N-linked and O-linked glycosylation, can also affect the final glycosylation patterns on proteins. creative-proteomics.com

| Substrate | Role in UDP-GalNAc Synthesis | Originating Metabolic Pathway |

|---|---|---|

| Glucose | Carbon backbone of the N-acetylgalactosamine moiety | Glycolysis |

| Glutamine | Source of the amino group | Amino acid metabolism |

| Acetyl-CoA | Source of the acetyl group | Fatty acid oxidation, Pyruvate oxidation |

| UTP | Activation of N-acetylglucosamine-1-phosphate | Nucleotide synthesis |

Cellular Compartmentalization of UDP-GalNAc Metabolism

The synthesis and utilization of UDP-GalNAc are spatially organized within different cellular compartments, a strategy that ensures efficient and regulated protein glycosylation. The biosynthetic enzymes responsible for producing nucleotide sugars, including UDP-GalNAc, are primarily located in the cytoplasm. researchgate.net

Once synthesized in the cytoplasm, UDP-GalNAc must be transported into the lumen of the secretory pathway organelles—the endoplasmic reticulum (ER) and the Golgi apparatus—where the glycosyltransferase enzymes that use it as a substrate reside. researchgate.netnih.gov This transport across the organellar membranes is mediated by specific nucleotide sugar transporters (NSTs), which are multipass transmembrane proteins. researchgate.netnih.gov The existence of UDP-GlcNAc and UDP-Galactose transporters in the ER and Golgi has been established, and it is understood that specific transporters are also responsible for UDP-GalNAc translocation. nih.govnih.gov

The initiation of mucin-type O-glycosylation, which involves the transfer of GalNAc from UDP-GalNAc to serine or threonine residues of a polypeptide, is catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). High-resolution cytochemical studies have provided strong evidence that this initial glycosylation step predominantly occurs in the cis-cisternae of the Golgi apparatus. pnas.orgsemanticscholar.org However, some research also suggests that certain GalNAc-Ts may be active in a post-ER, pre-Golgi compartment, known as the ER-Golgi intermediate compartment (ERGIC). pnas.orgresearchgate.net The localization of these enzymes within specific sub-compartments of the Golgi allows for the sequential and orderly assembly of O-glycan structures as proteins transit through the secretory pathway. creative-proteomics.com

Interplay with Other Nucleotide Sugars and Metabolic Pathways

The homeostasis of UDP-GalNAc is intricately connected with the pools of other nucleotide sugars and major metabolic pathways. The most direct interplay is with its epimer, UDP-GlcNAc. The reversible reaction catalyzed by UDP-glucose 4-epimerase (GALE) allows the cell to dynamically balance the relative concentrations of these two essential nucleotide sugars, responding to the specific demands for N-linked versus O-linked glycosylation. rsc.org

The UDP-GalNAc pool is also linked to the metabolism of UDP-glucose and UDP-galactose. The same GALE enzyme that interconverts UDP-GlcNAc and UDP-GalNAc also catalyzes the epimerization of UDP-glucose to UDP-galactose. nih.govletstalkacademy.com This highlights a central role for GALE in controlling the balance of four major UDP-sugars, thereby coordinating the synthesis of a wide array of glycoconjugates. nih.gov

Furthermore, the HBP, as the foundational pathway for UDP-GalNAc synthesis, is integrated with other significant metabolic networks. For example, there is a documented crosstalk between the HBP and the pentose (B10789219) phosphate (B84403) pathway (PPP). O-GlcNAc modification of phosphofructokinase 1 (PFK1), a key regulatory enzyme in glycolysis, can redirect glucose flux away from glycolysis and into the PPP. nih.gov The PPP is the primary source of cellular NADPH, which is essential for reductive biosynthesis and antioxidant defense, and also produces pentose sugars for nucleotide synthesis. nih.govmdpi.com This connection illustrates how the regulation of UDP-GlcNAc (and by extension, UDP-GalNAc) availability can influence global cellular metabolism, linking protein glycosylation status to cell growth, stress response, and redox balance. nih.gov

Advanced Methodologies for Studying Udp Galnac and Its Glycans

Analytical Techniques for UDP-GalNAc Quantification

Accurate quantification of intracellular UDP-GalNAc is crucial for studying the dynamics of O-glycosylation. However, its structural similarity to its epimer, UDP-GlcNAc, presents a significant analytical challenge. Various techniques have been developed and optimized to achieve sensitive and specific quantification of UDP-GalNAc.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a widely used method for the analysis of nucleotide sugars. The uridine (B1682114) diphosphate (B83284) moiety in UDP-GalNAc allows for detection by UV absorbance, typically around 260 nm researchgate.netshimadzu.com. While HPLC-UV can quantify total UDP-HexNAc (the combined pool of UDP-GlcNAc and UDP-GalNAc), separating these two epimers requires specialized chromatographic conditions nih.gov. Anion-exchange HPLC with a borate buffer, for instance, can effectively separate the two nucleotide sugars researchgate.net. The PDA detector offers an advantage over a standard UV detector by providing spectral information across a range of wavelengths, which can aid in peak identification and purity assessment shimadzu.comresearchgate.netlabcompare.com.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and highly specific technique for the quantification of UDP-GalNAc. Due to their identical mass, the separation of UDP-GalNAc and UDP-GlcNAc is essential for accurate quantification by MS. Hydrophilic interaction liquid chromatography (HILIC) has proven to be an effective separation method. Recent advancements in HILIC-MS methods, utilizing an amide column and an optimized mobile phase containing ammonium hydroxide, have achieved complete baseline separation of UDP-GalNAc and UDP-GlcNAc, allowing for their individual quantification in a single run nih.govasm.orgrsc.orgnih.gov. This method is sensitive enough to measure intracellular levels of these sugar nucleotides and can be adapted to trace stable isotope-labeled precursors, providing insights into their metabolic pathways nih.govasm.orgrsc.org.

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV/PAD | Separation based on polarity and charge, detection by UV absorbance of the uridine ring. shimadzu.com | Robust, widely available, quantitative. PDA provides spectral data for peak purity. labcompare.com | Requires specialized conditions (e.g., borate buffer) to separate UDP-GalNAc and UDP-GlcNAc. Lower sensitivity compared to MS. researchgate.net |

| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection. nih.govoup.com | High sensitivity and specificity. Can distinguish between epimers with appropriate chromatography. Allows for stable isotope tracing. nih.govasm.orgrsc.org | Requires chromatographic separation of epimers for accurate quantification due to identical mass. nih.gov |

Enzymatic assays offer an alternative approach for the quantification of nucleotide sugars. While many enzymatic assays are designed for UDP-GlcNAc, their specificity can be exploited to indirectly assess UDP-GalNAc levels. For instance, an assay for UDP-GlcNAc that utilizes O-GlcNAc transferase (OGT), which has a high specificity for UDP-GlcNAc over UDP-GalNAc, can be used to measure UDP-GlcNAc concentrations directly nih.govresearchgate.netcell.combiorxiv.org. By subtracting the enzymatically determined UDP-GlcNAc concentration from the total UDP-HexNAc concentration measured by a method like HPLC-UV, one can estimate the concentration of UDP-GalNAc.

It is important to note that the development of a direct and highly specific enzymatic assay for UDP-GalNAc remains a key area of research. Such an assay would ideally employ an enzyme that exclusively uses UDP-GalNAc as a substrate, allowing for its direct measurement without the need for prior chromatographic separation or subtraction methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of metabolites, including UDP-GalNAc, in biological samples. Both proton (¹H) and phosphorus-31 (³¹P) NMR can provide valuable information. The anomeric proton of the GalNAc moiety gives a characteristic signal in the ¹H NMR spectrum, which can be used for identification and quantification bham.ac.uk. For example, in A2780 cells, the anomeric double doublet resonance of UDP-GalNAc has been identified at 5.54 ppm .

³¹P NMR is particularly useful for observing the two phosphate (B84403) groups of UDP-GalNAc, which resonate at distinct chemical shifts asm.orgrsc.orgnih.gov. These signals can be used to distinguish UDP-GalNAc from other nucleotide sugars and to quantify its concentration in cell extracts asm.orgnih.gov. The chemical shifts of the phosphorus atoms in UDP-GalNAc are sensitive to the local chemical environment, providing structural information in addition to quantitative data nih.gov.

| Nucleus | Atom | Chemical Shift (ppm) | Reference/Comment |

|---|---|---|---|

| ¹H | Anomeric proton (GalNAc H-1) | ~5.54 | Observed in A2780 cells. |

| Uridine H-5' | ~5.92 | General reference. rsc.org | |

| ³¹P | α-phosphate | ~ -10.5 to -11.0 | Chemical shifts are dependent on pH and metal ion concentration. asm.orgnih.gov |

| β-phosphate | ~ -12.1 to -13.0 | Chemical shifts are dependent on pH and metal ion concentration. asm.orgrsc.orgnih.gov |

Genetic Manipulation and Knockout Models for Glycosylation Research

Genetic tools provide a powerful means to investigate the functional roles of UDP-GalNAc in glycosylation. By manipulating the expression of enzymes involved in its biosynthesis and utilization, researchers can dissect the intricate pathways of O-glycan formation.

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of glycosylation pathways. By targeting genes encoding key enzymes in UDP-GalNAc biosynthesis, it is possible to create cell lines or animal models with altered UDP-GalNAc levels. A critical enzyme in this pathway is UDP-galactose 4'-epimerase (GALE), which catalyzes the interconversion of UDP-GlcNAc to UDP-GalNAc nih.govgenecards.org.

The initiation of mucin-type O-glycosylation is catalyzed by a large family of polypeptide GalNAc-transferases (GALNTs), with humans expressing 20 different isoforms oup.com. These enzymes transfer GalNAc from UDP-GalNAc to serine and threonine residues on proteins nih.gov. Modulating the expression of specific GALNT genes, through techniques such as siRNA-mediated knockdown or overexpression, allows for the investigation of the roles of individual GALNT isoforms in O-glycosylation nih.govnih.govresearchgate.net.

Studies involving the knockdown or overexpression of specific GALNTs have demonstrated their impact on the glycosylation of key proteins, thereby influencing cellular processes like proliferation, migration, and signaling nih.govnih.govresearchgate.net. For example, modulating the expression of GALNT1 has been shown to alter the glycosylation of CD44, affecting the Wnt/β-catenin signaling pathway in gastric cancer nih.gov. Similarly, changes in GALNT2 expression can impact the O-glycosylation of integrin alpha-5 (ITGA5) and influence the PI3K/Akt and MAPK/ERK pathways in non-small cell lung cancer nih.gov. These studies underscore the importance of individual GALNTs in regulating specific glycosylation events and provide a framework for understanding how the availability and utilization of UDP-GalNAc are controlled at the level of the glycosyltransferase.

| Genetic Target | Method of Modulation | Key Findings Related to UDP-GalNAc/O-Glycosylation | Reference |

|---|---|---|---|

| GALE | CRISPR/Cas9 Knockout | Ablation of GALE leads to decreased intracellular UDP-GalNAc levels and significant changes in the cell-surface glycome. nih.gov | nih.gov |

| GALNT1 | Overexpression/Knockdown | Modulates O-glycosylation of CD44, impacting Wnt/β-catenin signaling in gastric cancer. nih.gov | nih.gov |

| GALNT2 | Overexpression/Knockdown | Affects O-glycosylation of ITGA5 and activation of PI3K/Akt and MAPK/ERK pathways in non-small cell lung cancer. nih.gov | nih.gov |

| GALNT6 | Knockdown | Reduces cell viability and metastasis in oral squamous cell carcinoma, associated with changes in O-GlcNAcylation. researchgate.net | researchgate.net |

Isotopic Labeling and Metabolic Tracing Studies

Isotopic labeling is a powerful strategy to trace the metabolic fate of UDP-GalNAc within cellular systems. By introducing stable, non-radioactive isotopes into precursor molecules, scientists can follow their incorporation into UDP-GalNAc and subsequent glycan structures. This approach provides invaluable insights into the dynamics of glycosylation pathways.

Commonly used stable isotopes for these studies include carbon-13 (¹³C) and nitrogen-15 (¹⁵N). For instance, cells can be cultured in media containing ¹³C-labeled glucose (¹³C₆-glucose). The labeled carbon atoms are then incorporated into various metabolites, including the hexosamine and uridine components of UDP-GalNAc. nih.govnih.gov Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the detection and quantification of these labeled molecules, revealing the relative contributions of different metabolic pathways to UDP-GalNAc synthesis. nih.gov

Another approach involves the use of ¹³C-labeled glucosamine (B1671600) (¹³C₂-glucosamine), which specifically labels UDP-GlcNAc, UDP-GalNAc, and CMP-NeuAc. nih.gov This allows for the tracing of these nucleotide sugars into the biosynthesis of N- and O-glycans. nih.gov Similarly, labeling with ¹⁵N-glutamine can introduce a ¹⁵N isotopic tag into all amino sugars, as glutamine is the sole nitrogen donor for their biosynthesis. eurisotop.com This results in a +1 Dalton mass shift for each amino sugar-containing residue, which can be detected by mass spectrometry. eurisotop.com

These metabolic tracing studies are instrumental in understanding how the biosynthesis and utilization of UDP-GalNAc are regulated in response to various cellular conditions and external stimuli. However, a key analytical challenge is the separation of UDP-GlcNAc and UDP-GalNAc, as they are epimers with very similar chemical properties. Recent advancements in hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) have enabled the complete separation and selective analysis of these two important nucleotide sugars. nih.gov

| Isotopic Label | Precursor Molecule | Application in UDP-GalNAc Studies | Analytical Technique |

|---|---|---|---|

| ¹³C | ¹³C₆-Glucose | Traces the carbon backbone incorporation into the hexosamine and ribose moieties of UDP-GalNAc, providing insights into the central carbon metabolism's contribution to its synthesis. nih.govnih.gov | LC-MS |

| ¹³C | ¹³C₂-Glucosamine | Specifically labels UDP-GlcNAc and UDP-GalNAc to trace their incorporation into N- and O-glycans. nih.gov | LC-MS |

| ¹⁵N | ¹⁵N-Glutamine | Labels all amino sugars, including GalNAc, by introducing a ¹⁵N tag, allowing for the tracking of amino sugar metabolism into glycans. eurisotop.com | Mass Spectrometry |

Glycoproteomic and Glycomimetic Approaches

Glycoproteomics aims to identify and characterize the full complement of glycoproteins in a biological sample, including the structure and site of attachment of their glycan moieties. Given the complexity and heterogeneity of glycosylation, this is a formidable challenge. Mass spectrometry has become an indispensable tool in glycoproteomics, enabling the detailed structural analysis of glycans and glycopeptides. nih.gov

The analysis of UDP-GalNAc-derived glycans often involves the release of glycans from the protein backbone, followed by their derivatization and analysis by LC-MS or matrix-assisted laser desorption/ionization (MALDI)-MS. These analyses can provide information on the composition, sequence, and branching of the glycans.

Glycomimetic approaches involve the design and synthesis of molecules that mimic the structure of natural carbohydrates. These can be used as probes to study carbohydrate-binding proteins or as inhibitors of glycosyltransferases. In the context of UDP-GalNAc, glycomimetics can be designed to resemble UDP-GalNAc itself or the GalNAc-containing glycan structures. These synthetic molecules can help to elucidate the substrate specificity of the enzymes involved in O-glycosylation and to develop potential therapeutic agents that modulate glycosylation pathways.

In Vitro Reconstitution of Glycosylation Pathways

To dissect the intricate enzymatic machinery of glycosylation, researchers often employ in vitro reconstitution assays. These systems involve the purification of the necessary enzymes and substrates to rebuild a specific glycosylation pathway in a controlled test-tube environment.

For example, the enzymatic synthesis of UDP-GalNAc can be achieved in vitro using recombinant enzymes. nih.gov One such two-step process utilizes GalNAc kinase (GK2) and UDP-GalNAc pyrophosphorylase (AGX1). nih.gov This method allows for the efficient production of UDP-GalNAc and its analogs, which can then be used in subsequent glycosylation reactions. nih.gov

Furthermore, entire glycosylation pathways can be reconstituted to study the function of specific glycosyltransferases. For instance, an in vitro reconstitution assay has been used to investigate mitochondrial protein O-GlcNAcylation. researchgate.net This system utilized isolated mitochondria, UDP-GlcNAc, and a modified UDP-GalNAc analog (UDP-GalNAz) in conjunction with a specific galactosyltransferase to label O-GlcNAc modified proteins. researchgate.net Such reconstituted systems are invaluable for characterizing the kinetics and substrate specificities of individual enzymes and for understanding the step-by-step assembly of complex glycans initiated by UDP-GalNAc.

Bioorthogonal Chemistry and Labeling Techniques

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. This powerful set of techniques has revolutionized the study of glycans, including those derived from UDP-GalNAc.

The core principle involves the metabolic labeling of glycans with a monosaccharide analog containing a bioorthogonal chemical reporter, such as an azide or an alkyne. nih.govrsc.org For example, cells can be fed with an azide-modified GalNAc analog (GalNAz). rsc.org This analog is then metabolized by the cell's enzymatic machinery into UDP-GalNAz. rsc.orgnih.gov The resulting UDP-GalNAz is then used by glycosyltransferases to incorporate the azide-tagged GalNAc into glycoproteins. nih.gov

Once the azide-tagged glycans are in place, a second chemical reaction, known as a ligation reaction, can be performed to attach a probe, such as a fluorescent dye or a biotin tag for enrichment. Two of the most common bioorthogonal ligation reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.org CuAAC is highly efficient but requires a copper catalyst that can be toxic to cells, making it more suitable for in vitro applications. rsc.org SPAAC, on the other hand, is copper-free and can be used in living organisms. nih.gov

These bioorthogonal labeling techniques have enabled the visualization, identification, and functional characterization of UDP-GalNAc-containing glycoproteins in a wide range of biological contexts. nih.gov

| Bioorthogonal Reporter | Ligation Reaction | Key Features |

|---|---|---|

| Azide | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry" | Highly selective and fast reaction between an azide and a terminal alkyne. rsc.org Typically used for in vitro visualization and enrichment workflows due to the potential toxicity of the copper catalyst. rsc.org |

| Azide | Strain-promoted azide-alkyne cycloaddition (SPAAC) | A copper-free click chemistry reaction between an azide and a strained cyclooctyne. nih.gov Suitable for use in living cells and organisms. nih.gov |

| Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Reacts with an azide-containing probe. rsc.org Offers flexibility in probe design. rsc.org |

Mechanistic Linkages of Udp Galnac Dysregulation in Pathophysiology

Congenital Disorders of Glycosylation (CDG) with UDP-GalNAc Pathway Defects

Congenital disorders of glycosylation (CDG) are a group of rare inherited metabolic diseases caused by defects in the synthesis of glycans and their attachment to proteins and lipids. medlineplus.gov While many CDGs involve the N-glycosylation pathway, a growing number of disorders are being identified that stem from defects in O-glycosylation, where UDP-GalNAc plays a pivotal role.

Molecular Mechanisms of Disease Pathogenesis

Defects in the UDP-GalNAc pathway that lead to CDG can arise from mutations in genes encoding enzymes directly involved in the synthesis of UDP-GalNAc or in the GalNAc-transferases that utilize it. Two notable examples are UDP-galactose-4-epimerase (GALE) deficiency and GALNT2-CDG.

GALE Deficiency (Galactosemia Type III): The GALE gene encodes the enzyme UDP-galactose-4-epimerase, which catalyzes the interconversion of UDP-galactose and UDP-glucose. nih.gov This enzyme is also crucial for the epimerization of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). Mutations in the GALE gene can lead to a generalized deficiency of the enzyme, affecting multiple tissues. nih.govmedlineplus.gov This severe form of the disorder disrupts the supply of UDP-galactose and, consequently, can impact the synthesis of UDP-GalNAc, leading to impaired glycosylation. medlineplus.gov The molecular basis of the disease lies in the reduced or absent GALE enzyme activity, which can be due to protein instability or impaired function caused by missense mutations. nih.gov

GALNT2-CDG: This disorder is caused by biallelic loss-of-function mutations in the GALNT2 gene, which encodes the polypeptide N-acetylgalactosaminyltransferase 2. rarediseasesnetwork.org This enzyme is responsible for initiating mucin-type O-glycosylation by transferring GalNAc from UDP-GalNAc to serine and threonine residues of target proteins. rarediseasesnetwork.org A key molecular indicator of GALNT2-CDG is the loss of O-glycosylation of apolipoprotein C-III (ApoC-III), a specific substrate for this enzyme. researchgate.net The pathogenesis is a direct result of the inability to initiate O-glycosylation on a range of proteins, leading to their improper function. rarediseasesnetwork.org

| Disorder | Gene | Enzyme/Protein | Molecular Consequence |

| GALE Deficiency (Generalized) | GALE | UDP-galactose-4-epimerase | Impaired interconversion of UDP-sugars, including UDP-GalNAc and UDP-GlcNAc, leading to a shortage of donor substrates for glycosylation. nih.govmedlineplus.gov |

| GALNT2-CDG | GALNT2 | Polypeptide N-acetylgalactosaminyltransferase 2 | Inability to initiate mucin-type O-glycosylation on specific protein substrates, such as ApoC-III. rarediseasesnetwork.orgresearchgate.net |

Cellular Consequences of Aberrant Glycosylation

The cellular consequences of UDP-GalNAc pathway defects are widespread, reflecting the ubiquitous nature of O-glycosylation. Aberrant glycosylation of proteins can affect their folding, stability, trafficking, and function, leading to cellular dysfunction.

In GALE deficiency, the disruption of UDP-sugar homeostasis can lead to the accumulation of galactose metabolites, which can be toxic to cells and cause damage to the liver, kidneys, and brain. nih.gov The impaired glycosylation of serum proteins, such as transferrin, is a common finding, leading to a secondary CDG. medlineplus.gov

In GALNT2-CDG, the lack of proper O-glycosylation on a multitude of proteins results in a multisystemic phenotype. The cellular consequences manifest as global developmental delay, intellectual disability, and neurological abnormalities. rarediseasesnetwork.orgresearchgate.net Rodent models of this disorder have shown cerebellar motor deficits and impaired sensory processing, suggesting that GALNT2 has non-redundant substrates in the brain that are critical for normal development. rarediseasesnetwork.org The decreased levels of high-density lipoprotein (HDL) cholesterol observed in patients are a direct consequence of the impaired glycosylation of proteins involved in lipid metabolism, such as ApoC-III. researchgate.net

Role in Cancer Progression and Metastasis

Aberrant glycosylation is a hallmark of cancer, and changes in O-glycosylation, initiated by the transfer of GalNAc from UDP-GalNAc, are frequently observed in various malignancies. These alterations can promote tumor progression, invasion, and metastasis.

Altered O-Glycosylation in Oncogenesis

Cancer cells often exhibit an increased flux through the hexosamine biosynthetic pathway, leading to elevated levels of UDP-GlcNAc, which can be epimerized to UDP-GalNAc. nih.gov This increased availability of the donor substrate, coupled with the dysregulated expression of GalNAc-Ts, drives the synthesis of aberrant O-glycans. nih.gov

A common feature of cancer-associated O-glycosylation is the appearance of truncated carbohydrate structures, such as the Tn antigen (GalNAcα-Ser/Thr) and the sialyl-Tn (STn) antigen. elsevierpure.com These structures arise from the incomplete synthesis of O-glycans and are rarely found in healthy tissues. elsevierpure.com The expression of these truncated glycans is associated with increased invasion and poor prognosis in a variety of cancers. elsevierpure.com The synthesis of the Tn antigen is the initial step in O-glycan biosynthesis and is catalyzed by a family of approximately 20 different polypeptide GalNAc-transferases. elsevierpure.com

| Aberrant Glycan | Structure | Significance in Cancer |

| Tn Antigen | GalNAcα-Ser/Thr | Associated with increased tumor invasion and poor prognosis. elsevierpure.com |

| Sialyl-Tn (STn) Antigen | Neu5Acα2-6GalNAcα-Ser/Thr | A cancer-associated antigen linked to metastasis and reduced patient survival. |

Impact on Tumor Microenvironment Interactions

The tumor microenvironment (TME) is a complex and dynamic network of cells, extracellular matrix (ECM), and signaling molecules that plays a critical role in cancer progression. Altered glycosylation of cancer cells can significantly impact their interactions with the TME.

For instance, changes in the synthesis of hyaluronic acid (HA), a major component of the ECM, are linked to cancer progression. The precursor for HA synthesis is UDP-GlcNAc, which is in equilibrium with UDP-GalNAc. nih.gov Alterations in the molecular weight of HA within the TME can influence the invasive behavior of cancer cells, such as glioblastoma. researchgate.net